N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide
Description
This compound features a 3,4-dichlorophenyl-substituted furan core linked to a 1,1-dioxidotetrahydrothiophen-3-yl amine via a methylpropanamide bridge. The dichlorophenyl moiety is commonly associated with pesticidal activity, as seen in propanil (N-(3,4-dichlorophenyl)propanamide), a herbicide . The sulfone group enhances metabolic stability compared to non-oxidized sulfur analogs, while the branched 2-methylpropanamide may reduce steric hindrance in target binding .
Properties
Molecular Formula |
C19H21Cl2NO4S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-[[5-(3,4-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C19H21Cl2NO4S/c1-12(2)19(23)22(14-7-8-27(24,25)11-14)10-15-4-6-18(26-15)13-3-5-16(20)17(21)9-13/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |
InChI Key |
HQMSPJNEYQJXEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide typically involves multiple steps, including the formation of the furan ring, chlorination, and subsequent coupling with the tetrahydrothiophene ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the tetrahydrothiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Modifications on the Aromatic Ring
- 3,4-Dichlorophenyl vs. 4-Fluorophenyl :
The fluorophenyl analog (N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide, CAS 879565-27-2) replaces chlorine with fluorine, reducing electronegativity and lipophilicity (Cl: logP ~2.7 vs. F: logP ~1.5). This substitution may alter target specificity, as fluorine often enhances bioavailability and CNS penetration . - Dichlorophenyl vs.
Variations in the Amide Backbone
- 2-Methylpropanamide vs.
- Propanamide vs. Pyrimidinecarboxamide: Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide) incorporates a pyrimidine ring, enabling additional hydrogen bonding and rigidifying the structure, which may enhance target selectivity .
Modifications to the Sulfone-Containing Moiety
- 1,1-Dioxidotetrahydrothiophen-3-yl vs. Piperidinyl: Piperidine-containing analogs (e.g., compound 34 in ) exhibit basic nitrogen, facilitating interactions with acidic residues in biological targets.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Selected Analogs
Biological Activity
N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by various functional groups that contribute to its biological activity. It includes a furan moiety, a tetrahydrothiophene ring, and a dichlorophenyl substituent. These structural features suggest potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22Cl2N2O5S |
| Molecular Weight | 491.34 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Compounds containing furan and thiophene rings have been shown to exhibit anticancer properties. The presence of the dichlorophenyl group may enhance this effect by increasing lipophilicity and facilitating cellular uptake.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The unique structure may interfere with microbial cell wall synthesis or function.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may be linked to its interaction with nuclear factor kappa B (NF-kB), a key regulator in inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Anticancer Studies
A study on furan derivatives indicated that they can inhibit cancer cell proliferation through apoptosis induction. Specifically, derivatives similar to the target compound have shown effectiveness against breast cancer cell lines by inducing cell cycle arrest and apoptosis .
Antimicrobial Activity
Research has shown that furan-based compounds exhibit significant antimicrobial activity against various pathogens. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
Anti-inflammatory Research
In vitro studies have reported that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
